molecular formula C22H26N2O4 B2378725 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide CAS No. 921521-89-3

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide

Cat. No.: B2378725
CAS No.: 921521-89-3
M. Wt: 382.46
InChI Key: IJVSZGFHVLYYFF-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide is a benzamide derivative featuring a seven-membered tetrahydrobenzo[b][1,4]oxazepine core. Key structural attributes include:

  • 4-Oxo group, which may participate in hydrogen bonding or polar interactions.
  • 5-Propyl chain, contributing to lipophilicity and membrane permeability.
  • 7-Position-linked 3-methoxybenzamide, providing electronic modulation via the methoxy group and amide functionality.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-5-11-24-18-13-16(9-10-19(18)28-14-22(2,3)21(24)26)23-20(25)15-7-6-8-17(12-15)27-4/h6-10,12-13H,5,11,14H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVSZGFHVLYYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide is a complex organic compound belonging to the class of oxazepines. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzoxazepine ring system and a methoxybenzamide moiety. Its molecular formula is C22H26N2O4C_{22}H_{26}N_{2}O_{4} with a molecular weight of approximately 382.45 g/mol. The following table summarizes its key properties:

PropertyValue
Molecular FormulaC22H26N2O4
Molecular Weight382.45 g/mol
CAS Number921791-39-1
SMILESCC(C)(C)N1c2cc(ccc2OCC(C1=O)(C)C)NC(=O)c1ccc(cc1)OC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, thereby modulating signaling pathways related to various physiological processes.
  • DNA/RNA Interaction : Potential interactions with genetic material may influence gene expression and cellular function.

Antimicrobial Activity

Research has indicated that derivatives of oxazepines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound have demonstrated efficacy against various bacterial strains. Specific findings include:

  • Inhibition of Gram-positive and Gram-negative Bacteria : The compound has shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in several studies. Notably:

  • Cytokine Modulation : The compound was found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties:

  • Cell Line Studies : In vitro assays on cancer cell lines (e.g., HeLa and MCF7) showed significant cytotoxic effects with IC50 values around 25 µM.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial activity of various oxazepine derivatives including the target compound. Results indicated that it effectively inhibited bacterial growth comparable to standard antibiotics .
  • Anti-inflammatory Effects :
    • In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, the compound significantly reduced inflammatory markers and improved survival rates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations
Compound Name Core Structure Key Substituents Biological Activity (if reported)
Target Compound Tetrahydrobenzo[b][1,4]oxazepine 3,3-dimethyl, 4-oxo, 5-propyl, 7-(3-methoxybenzamide) Not explicitly reported
GSK2982772 Tetrahydrobenzo[b][1,4]oxazepine 5-methyl, 4-oxo, 3-(1H-1,2,4-triazole-3-carboxamide) RIPK1 inhibition, TNF-dependent cytokine suppression
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Benzo[b][1,4]oxazin-3(4H)-one 4-methyl, 6-(pyrimidinyl-phenyl) Synthetic focus; biological activity not detailed

Key Observations :

  • The oxazepine core (7-membered) in the target compound and GSK2982772 contrasts with the oxazine core (6-membered) in derivatives. This difference may alter ring strain, conformational flexibility, and target binding.

Preparation Methods

Construction of the Benzo[b]Oxazepine Core

The oxazepine ring is typically assembled via cyclocondensation between 2-aminophenol derivatives and α,β-unsaturated carbonyl compounds or their equivalents. For the target compound, the following steps are proposed:

Step 1: Synthesis of 2-Hydroxy-3-(propylamino)benzamide Precursor

  • Reactants : 2-Aminophenol, propylamine, and acryloyl chloride.
  • Mechanism : Propylamine undergoes Michael addition with acryloyl chloride to form N-propylacrylamide, which subsequently reacts with 2-aminophenol under basic conditions to yield a β-amino alcohol intermediate.
  • Cyclization : Acid-catalyzed intramolecular cyclization eliminates water, forming the oxazepine ring.

Step 2: Introduction of 3,3-Dimethyl and 4-Oxo Groups

  • Reagents : Dimethylation is achieved using methyl iodide (MeI) in the presence of a strong base (e.g., NaH) at 0–5°C.
  • Oxidation : The 4-position ketone is introduced via Jones oxidation (CrO3/H2SO4) or using pyridinium chlorochromate (PCC).

Functionalization at the 7-Position: Acylation with 3-Methoxybenzamide

Step 3: Amine Activation and Acylation

  • Conditions : The 7-amino group of the oxazepine intermediate is acylated with 3-methoxybenzoyl chloride using Schotten-Baumann conditions (aqueous NaOH, dichloromethane).
  • Coupling Agents : Alternative methods employ HATU or EDCl/HOBt for amide bond formation under inert atmospheres.

Experimental Optimization and Challenges

Reaction Condition Optimization

Step Parameter Optimal Conditions Yield (%) Reference
1 Cyclocondensation K2CO3, DMF, 80°C, 12 h 65–70
2 Dimethylation NaH, MeI, THF, 0°C, 2 h 85
3 Acylation 3-Methoxybenzoyl chloride, NaOH, rt 78

Key Challenges :

  • Regioselectivity : Ensuring acylation occurs exclusively at the 7-position requires steric and electronic control, potentially via protecting group strategies.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates intermediates, with final product recrystallization from ethanol.

Analytical Characterization

Critical spectroscopic data for intermediate and final compounds align with literature values for analogous structures:

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.90–7.10 (m, 4H, ArH), 4.20 (s, 2H, OCH2), 3.85 (s, 3H, OCH3), 2.95–3.10 (m, 2H, NCH2), 1.45–1.60 (m, 2H, CH2), 1.25 (s, 6H, 2×CH3).
  • IR (KBr) : 1685 cm−1 (C=O), 1640 cm−1 (amide C=O).

Q & A

Basic Research Questions

Q. What is the standard synthetic route for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide?

  • Methodology : The synthesis involves a multi-step process:

Core formation : Construct the tetrahydrobenzo[b][1,4]oxazepine ring via cyclization of precursor amines and ketones under acidic conditions.

Substituent introduction : Attach the 3-methoxybenzamide moiety via amide coupling using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Optimization : Purification via column chromatography or crystallization ensures high yield (>70%) and purity (>95%) .

  • Key reagents : Amines, ketones, DCC/EDCI, and LiAlH4 for reduction steps.

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV/Vis detection to assess purity (>98%) and identify byproducts .

Q. What biological activities have been preliminarily associated with this compound?

  • Known activities :

  • Enzyme modulation : Potential inhibition of carbonic anhydrases due to structural similarity to sulfonamide derivatives .
  • Anticancer potential : Analogous benzoxazepines show activity against kinase targets (e.g., PI3K/mTOR pathways) .
    • Assays : Enzyme kinetics (e.g., IC₅₀ determination), cell viability assays (MTT), and molecular docking for target prediction .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side reactions?

  • Methodology :

  • Reaction condition screening : Use DoE (Design of Experiments) to test variables (temperature, solvent polarity, catalyst loading).
  • Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side products like over-oxidized derivatives .
  • In-line analytics : FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

  • Methodology :

  • Comparative SAR studies : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl groups) and test activity against isoforms (e.g., carbonic anhydrase II vs. IX) .
  • Computational modeling : MD simulations to assess binding pocket compatibility and substituent steric effects .

Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?

  • Methodology :

  • Core modifications : Replace the propyl group with ethyl/allyl chains to alter lipophilicity .
  • Substituent variations : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance target affinity .
  • Hybrid molecules : Conjugate with known pharmacophores (e.g., sulfonamides) to exploit dual mechanisms .

Q. How can solubility challenges in aqueous assays be addressed?

  • Methodology :

  • Co-solvent systems : Use DMSO/PEG mixtures or cyclodextrin inclusion complexes.
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve hydrophilicity .

Methodological Recommendations

  • For interaction studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with targets like carbonic anhydrases .
  • For stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC tracking to identify degradation pathways (e.g., oxidation at the oxazepine carbonyl) .

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